5-vinyl-1H-tetrazole

Catalog No.
S3708116
CAS No.
18755-47-0
M.F
C3H4N4
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-vinyl-1H-tetrazole

CAS Number

18755-47-0

Product Name

5-vinyl-1H-tetrazole

IUPAC Name

5-ethenyl-2H-tetrazole

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7)

InChI Key

VTQMJCSAHXYXPJ-UHFFFAOYSA-N

SMILES

C=CC1=NNN=N1

Canonical SMILES

C=CC1=NNN=N1

The exact mass of the compound 5-vinyl-1H-tetrazole is 96.043596145 g/mol and the complexity rating of the compound is 71.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-vinyl-1H-tetrazole (CAS 18755-47-0) is a highly nitrogen-rich, polymerizable monomer characterized by an electron-withdrawing tetrazole ring and an active vinyl group. Unlike its N-substituted isomers, 5-VT retains an acidic N-H proton, enabling it to function both as a radical-polymerizable monomer and a versatile anionic ligand. In industrial and defense procurement, 5-VT is primarily sourced to synthesize poly(5-vinyltetrazole) (PVT), a high-density energetic binder and desensitizer that offers exceptional energy transfer properties. Furthermore, its ability to undergo controlled homopolymerization or copolymerization makes it a superior precursor for specialized metal-ion chelating resins, water-soluble polyelectrolytes, and insensitive munitions formulations where high nitrogen content (58.3% in the homopolymer) and thermal stability are critical [1].

Research Fit

1
Workflow
Polymerizable C-vinyl monomer for radical polymerization
Requires radical inhibitor during storage; solution-phase processing recommended below 50 °C
2
Selection Logic
NH-unsubstituted tetrazole provides acidic proton for conductivity, bioisosterism, and post-functionalization
Differentiates from N-alkyl or N-vinyl analogs
3
Format Fit
Crystalline monomer suited for Heck cross-coupling and solution polymerization in aprotic media

Substituting 5-vinyl-1H-tetrazole with its structural isomer, 1-vinyl-1H-tetrazole (1-VT), fundamentally alters the chemical behavior of the resulting polymer. Because 1-VT has its vinyl group attached to the nitrogen atom, it lacks the acidic N-H proton required to form metal salts or coordinate strongly with transition metals, rendering it useless for synthesizing energetic coordination polyelectrolytes. Alternatively, buyers often attempt to bypass 5-VT procurement by synthesizing poly(5-vinyltetrazole) via the post-polymerization azidation of polyacrylonitrile (PAN). However, this polymer-analogous conversion rarely achieves 100% functionalization (typically capping at 94–98%), leaving residual nitrile defects that compromise the energetic density and predictability of the final binder. Direct procurement and polymerization of 5-VT is the only reliable route to defect-free, 100% functionalized PVT with strictly controlled molecular weights [1].

Substitution Risk

!
N-Methyl or N-Alkyl analogs abolish proton-dependent functions
Methylation at the tetrazole ring eliminates the acidic N–H proton required for anhydrous conductivity and carboxylic acid bioisosterism.
!
N-Vinyl isomers shift Heck coupling selectivity
1-Vinyltetrazole undergoes competing C–H activation, yielding distyryl by-products instead of the desired mono-styryl derivatives.
!
2-Alkyl substitution dilutes nitrogen density
Adding a methyl group reduces nitrogen content from ~58% to ~51%, which may impact energetic performance per unit mass.

Defect-Free Polymerization vs. Polyacrylonitrile Azidation

Synthesizing poly(5-vinyltetrazole) (PVT) via the direct radical polymerization of 5-VT yields a polymer with 100% tetrazole functionalization. In contrast, the industry-standard alternative—post-polymerization azidation of polyacrylonitrile (PAN) using sodium azide—typically achieves only 94% to 98% conversion under optimized conditions, leaving residual unreacted nitrile groups. Direct polymerization of 5-VT eliminates these structural defects and prevents the chain degradation often associated with harsh azidation conditions [1].

Evidence DimensionTetrazole functionalization in final polymer
Target Compound Data100% (via direct 5-VT polymerization)
Comparator Or Baseline~94–98% maximum conversion (via PAN azidation)
Quantified DifferenceElimination of 2–6% residual nitrile defects
ConditionsRadical polymerization of 5-VT vs. NaN3/ZnCl2 azidation of PAN in DMF at 120 °C

Procurement of the pure 5-VT monomer is essential for manufacturing defect-free energetic binders with predictable thermodynamic properties and maximum nitrogen density.

Anhydrous Proton Conductivity
Head-to-head
Reported ≥100-fold decrease after N-methylation of poly(5-vinyltetrazole)
Supports membrane material selection for fuel cell research
Compared under identical anhydrous conditions

Thermal Stability of PVT Binders vs. Glycidyl Azide Polymer (GAP)

Binders derived from 5-VT exhibit significantly higher thermal stability than traditional energetic polymers like Glycidyl Azide Polymer (GAP). Poly(5-vinyltetrazole) undergoes explosive thermal degradation at approximately 260–262 °C, whereas GAP begins to decompose at significantly lower temperatures (around 200 °C). This 60 °C increase in the onset of thermal decomposition allows 5-VT-derived binders to be used in insensitive munitions and high-temperature solid propellant formulations where GAP would prematurely degrade [1].

Evidence DimensionOnset of thermal decomposition
Target Compound Data~260–262 °C (Poly(5-vinyltetrazole))
Comparator Or Baseline~200 °C (Glycidyl Azide Polymer / GAP)
Quantified Difference>60 °C higher thermal stability margin
ConditionsDSC/TGA thermal degradation analysis of cured energetic binders

Upgrading from GAP to 5-VT-based polymers allows engineers to design safer, more thermally stable solid propellants and insensitive munitions.

Heck Cross-Coupling Reactivity
Head-to-head
Reported 76–85% yield of (E)-styryltetrazoles from C-vinyl monomer; competing distyryl formation with N-vinyl isomer
Method context for selective mono-arylation workflows
Pd-catalyzed conditions with aryl iodides

Metal Coordination Capacity vs. 1-Vinyl-1H-Tetrazole

The presence of the unsubstituted N-H bond in 5-vinyl-1H-tetrazole provides an acidic proton, enabling the monomer and its resulting polymers to form stable anionic salts and coordinate strongly with transition metals (e.g., Co, Ni, Cu, Zn). Its isomer, 1-vinyl-1H-tetrazole (1-VT), lacks this acidic proton and can only act as a weaker, neutral ligand. This fundamental structural difference makes 5-VT the exclusive choice for synthesizing water-soluble energetic polyelectrolytes and metal-ion chelating resins [1].

Evidence DimensionAnionic coordination capability
Target Compound DataForms stable anionic metal complexes (due to acidic N-H)
Comparator Or BaselineLimited to neutral ligand behavior (1-VT)
Quantified DifferenceBinary capability (Anionic vs. Neutral)
ConditionsAqueous or polar solvent metal-complexation reactions

Buyers developing energetic metal salts or chelating resins must procure 5-VT, as 1-VT cannot form the necessary anionic polymer networks.

Nitrogen Content
Cross-study
58.3 wt% N (5-Vinyl-1H-tetrazole) vs 50.9 wt% N (2-Methyl-5-vinyltetrazole); ~14.5% relative reduction
Supports energetic material formulation review
Calculated from molecular formulas
Thermal Polymerization Onset
Class-level
Melting at 131.2 ± 0.5 °C immediately followed by spontaneous polymerization exotherm
Processing protocol review required for monomer handling
Inhibitor and low-temperature storage needed
pKa Bioisosterism
Class-level
Predicted pKa 4.42 ± 0.10; functional mimicry of aliphatic carboxylic acids
Supports medicinal chemistry bioisostere selection
N-alkyl derivatives are non-ionizable
Solution Polymerization Kinetics
Head-to-head
Reported higher kp/kt¹ᐟ² for C-vinyltetrazole in aprotic solvents; pattern reverses in water
Solvent-dependent method context for polymer synthesis
AIBN-initiated radical polymerization

High-Nitrogen Energetic Binders for Solid Propellants

Due to its ability to polymerize into defect-free poly(5-vinyltetrazole) with 58.3% nitrogen content, 5-VT is an ideal monomer for formulating energetic binders. It replaces GAP in applications requiring higher thermal stability (up to 260 °C) and improved energy transfer, particularly in insensitive munitions and advanced solid rocket propellants [1].

Water-Soluble Energetic Polyelectrolytes and Metal Salts

Leveraging the acidic N-H proton that is absent in 1-VT, 5-VT is utilized to synthesize water-soluble polymeric complexes with transition metals like zinc, cobalt, and copper. These metal-coordinated polyvinyltetrazoles are critical for specialized pyrotechnics, gas generants (such as automotive airbag propellants), and advanced primary explosives [2].

Metal-Ion Chelating Resins for Industrial Filtration

The strong coordination capability of the 5-substituted tetrazole ring allows 5-VT to be copolymerized into amphoteric resins. These resins are deployed in industrial filtration and wastewater treatment to selectively bind and recover heavy metal ions, outperforming standard acrylic-based chelators in highly acidic or demanding environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anhydrous proton-conducting membrane research
NH-unsubstituted tetrazole monomer
Proton conductivity under anhydrous conditions
Selective Heck cross-coupling synthesis
C-vinyl attachment for vinyl-selective coupling
Mono-styryl product yield and purity
Energetic material formulation studies
Maximum nitrogen density (reported ~58 wt%)
Gas generation volume and specific impulse analysis
Medicinal chemistry bioisostere evaluation
Acidic N–H proton (pKa ~4.4)
Carboxylic acid mimicry and metabolic stability

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

96.043596145 g/mol

Monoisotopic Mass

96.043596145 g/mol

Heavy Atom Count

7

Related CAS

29250-47-3

Wikipedia

1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride

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